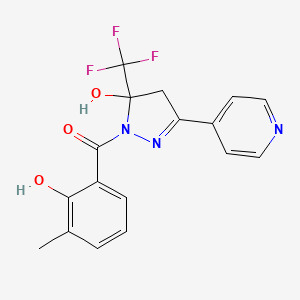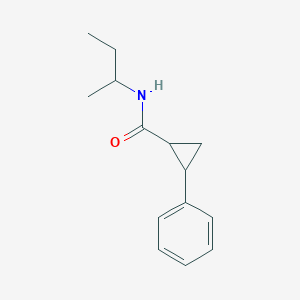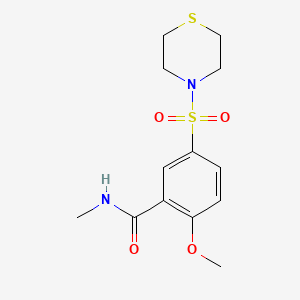![molecular formula C24H28FN3O3 B5101790 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5101790.png)
1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as BFPPI, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. BFPPI belongs to the class of pyrrolidinedione derivatives, which have been investigated for their pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is not fully understood. However, it has been proposed that 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione may act by modulating the levels of neurotransmitters and/or by interacting with specific receptors in the brain.
Biochemical and Physiological Effects
1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to affect various biochemical and physiological processes in animal models. Some of the effects reported in the literature are listed below:
1. Modulation of Neurotransmitters: 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been found to increase the levels of serotonin, norepinephrine, and dopamine in certain brain regions.
2. Enhancement of GABAergic Inhibition: 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to enhance the inhibitory neurotransmission mediated by GABA receptors.
3. Inhibition of Inflammatory Mediators: 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has several advantages as well as limitations for laboratory experiments. Some of them are listed below:
Advantages:
1. 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is relatively easy to synthesize.
2. 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione exhibits a wide range of pharmacological activities, making it a versatile compound for research.
3. 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to be well-tolerated in animal models, suggesting that it may have a favorable safety profile.
Limitations:
1. 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has a low solubility in water, which may limit its use in certain experimental settings.
2. 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
Orientations Futures
There are several areas of research where 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione may have potential applications. Some of the future directions for research on 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione are listed below:
1. Investigation of the Molecular Targets: The molecular targets of 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione are not well-understood. Further research is needed to identify the specific receptors and signaling pathways that are modulated by 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione.
2. Clinical Trials: 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has not been extensively studied in humans. Clinical trials are needed to evaluate the safety and efficacy of 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione in humans.
3. Combination Therapy: 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione may have potential applications in combination therapy with other drugs. Further research is needed to identify the drugs that may synergize with 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione.
Conclusion
In conclusion, 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to exhibit antidepressant, anticonvulsant, and anti-inflammatory activities in animal models. 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has several advantages and limitations for laboratory experiments, and there are several areas of research where 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione may have potential applications. Further research is needed to fully understand the molecular targets and therapeutic potential of 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione.
Méthodes De Synthèse
The synthesis of 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the reaction of 4-butoxyphenylacetic acid with 4-(4-fluorophenyl)-1-piperazinecarboxylic acid, followed by cyclization with phosgene. The yield of 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is reported to be around 60-70%.
Applications De Recherche Scientifique
1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been studied for its potential therapeutic properties in various fields of research. Some of the areas where 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been investigated are listed below:
1. Antidepressant Activity: 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to exhibit antidepressant-like effects in animal models of depression. It has been suggested that 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione may act by modulating the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine.
2. Anticonvulsant Activity: 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been found to possess anticonvulsant properties in animal models of epilepsy. It has been proposed that 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione may act by enhancing the inhibitory neurotransmission mediated by GABA receptors.
3. Anti-inflammatory Activity: 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been shown to exhibit anti-inflammatory effects in animal models of inflammation. It has been suggested that 1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione may act by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3/c1-2-3-16-31-21-10-8-20(9-11-21)28-23(29)17-22(24(28)30)27-14-12-26(13-15-27)19-6-4-18(25)5-7-19/h4-11,22H,2-3,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKMGVZQOOXCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-4-(4-bromophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5101707.png)
![2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate](/img/structure/B5101709.png)
![2-{[3-(2-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5101723.png)

![3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5101735.png)
![N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5101737.png)
![rel-(1S,2S)-2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]cyclohexanol trifluoroacetate (salt)](/img/structure/B5101738.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5101746.png)
![methyl 1-((3S,5S)-1-cyclopentyl-5-{[(4-methoxybenzyl)amino]carbonyl}-3-pyrrolidinyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5101753.png)




![4-{5-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5101802.png)